

(25R)-26-hydroxycholest-4-en-3-one structure and chemical properties

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Compound of Interest

Compound Name: (25R)-26-hydroxycholest-4-en-3-one

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An In-Depth Technical Guide to (25R)-26-Hydroxycholest-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-26-hydroxycholest-4-en-3-one is a pivotal oxysterol and a key metabolic intermediate in the acidic, or alternative, pathway of bile acid biosynthesis. As a derivative of cholesterol, this compound is emerging as a molecule of interest for its potential roles in lipid metabolism, cellular signaling, and as a biomarker for metabolic diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological significance of **(25R)-26-hydroxycholest-4-en-3-one**, tailored for professionals in research and drug development. This document details its biosynthetic pathways, offers relevant experimental protocols for its synthesis and quantification, and discusses its potential interactions with nuclear receptors.

Structure and Chemical Properties

(25R)-26-hydroxycholest-4-en-3-one is a C27 steroid characterized by a cholestane skeleton. Its structure features a ketone group at the C-3 position and a double bond between C-4 and C-5 in the A-ring, which is characteristic of 3-oxo- Δ^4 steroids. A hydroxyl group is present at the

C-26 position on the sterol side chain, with the stereochemistry at C-25 being in the R configuration.

Chemical Structure

IUPAC Name: (10R,13R,17R)-17-((R)-6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3(5H)-one

Chemical Formula: $C_{27}H_{44}O_2$ [\[1\]](#)

Molecular Weight: 400.64 g/mol [\[1\]](#)

CAS Number: 56792-59-7 [\[1\]](#)

Physicochemical Properties

A summary of the known physicochemical properties of **(25R)-26-hydroxycholest-4-en-3-one** is presented in Table 1. The presence of the hydroxyl group increases its polarity compared to the parent cholest-4-en-3-one molecule.

| Property | Value | Reference |
|---------------|--|------------------|
| Melting Point | 136-138°C | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | --INVALID-LINK-- |
| Appearance | White to off-white solid | |

Table 1: Physicochemical Properties of **(25R)-26-hydroxycholest-4-en-3-one**

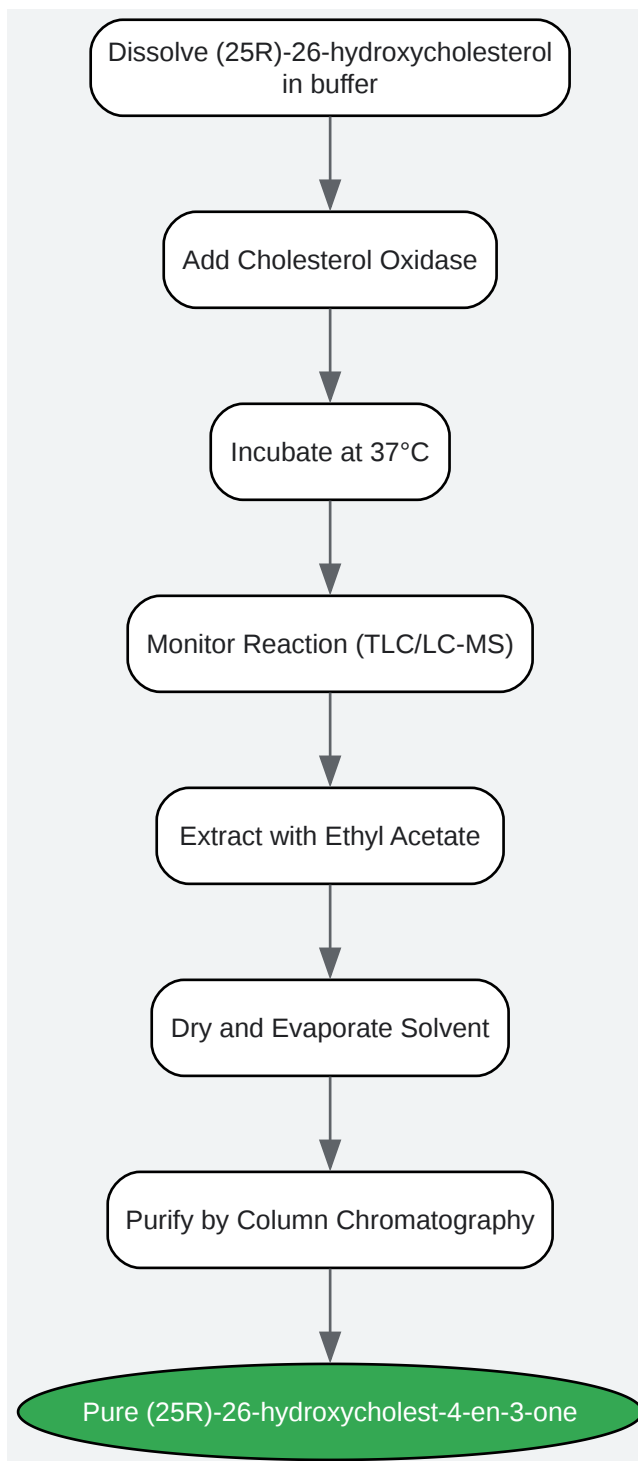
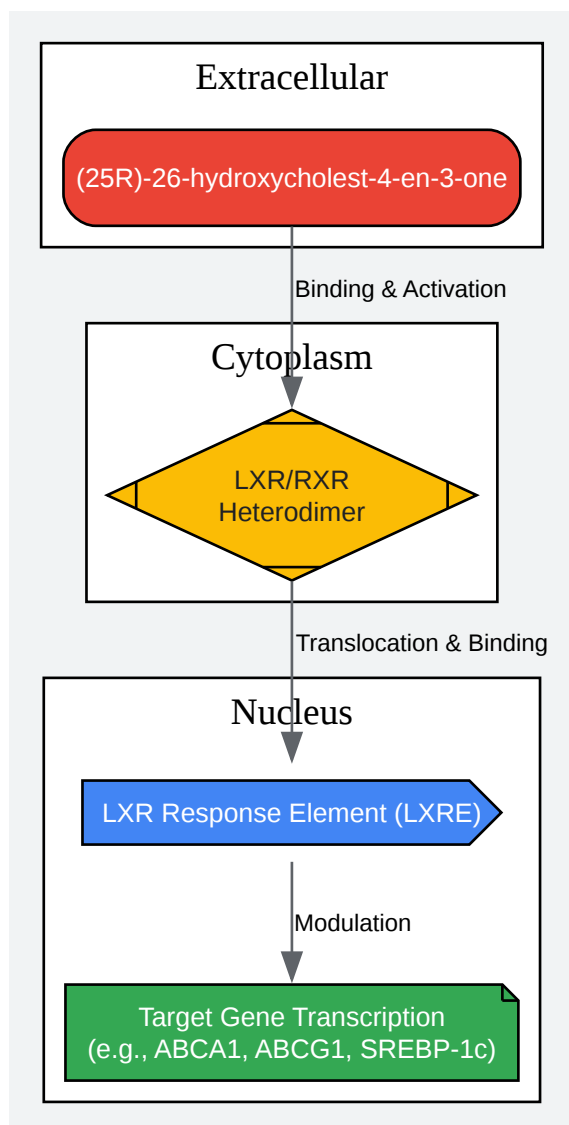
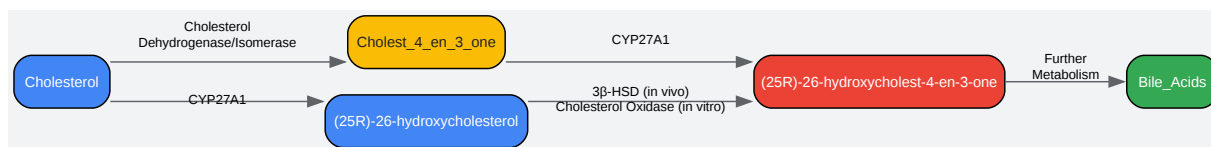
Biosynthesis and Biological Significance

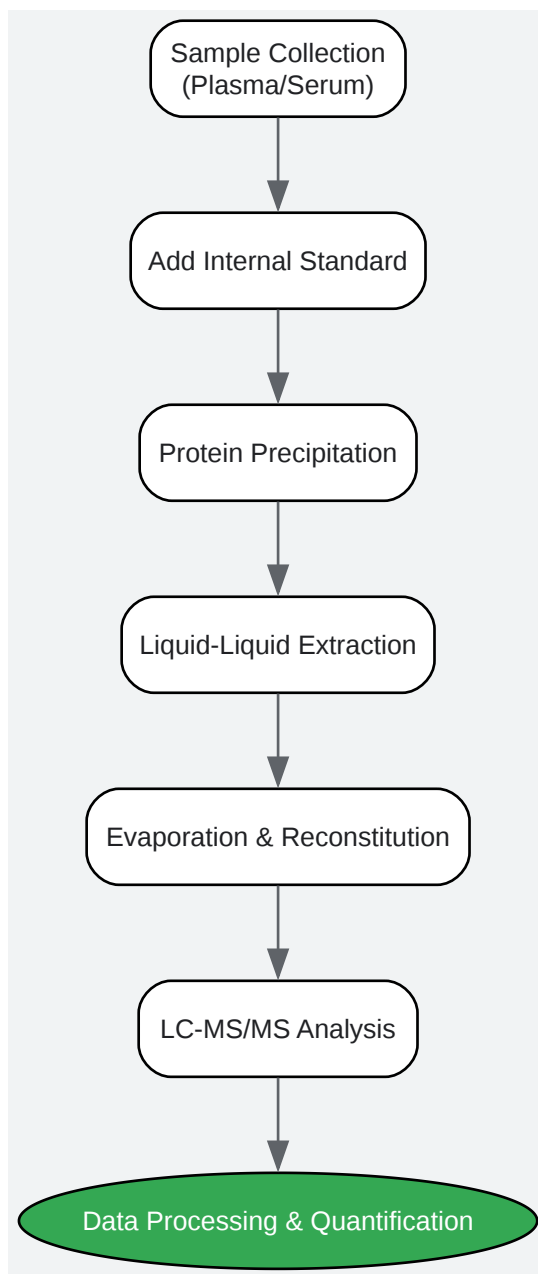
(25R)-26-hydroxycholest-4-en-3-one is a key intermediate in the acidic pathway of bile acid synthesis. This pathway is an alternative to the classic (or neutral) pathway for the catabolism of cholesterol.

There are two primary routes for the biosynthesis of **(25R)-26-hydroxycholest-4-en-3-one**:

- From (25R)-26-hydroxycholesterol: The most direct synthetic route in vitro is the enzymatic oxidation of (25R)-26-hydroxycholesterol. This reaction is catalyzed by cholesterol oxidase, which oxidizes the 3 β -hydroxyl group to a 3-keto group and isomerizes the Δ^5 double bond to a Δ^4 position.^[2] In vivo, this conversion is likely carried out by a 3 β -hydroxysteroid dehydrogenase (3 β -HSD) enzyme, such as HSD3B1 or HSD3B7.^[2]
- From Cholest-4-en-3-one: An alternative pathway involves the hydroxylation of cholest-4-en-3-one at the C-26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).^[2] This pathway is considered to be more efficient than the initial 26-hydroxylation of cholesterol.^[2]

The acidic pathway of bile acid synthesis is crucial for maintaining cholesterol homeostasis, and its dysregulation has been linked to various metabolic diseases.^[3]





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